4-Ethylthiazole-2-carboxylic acid

Description

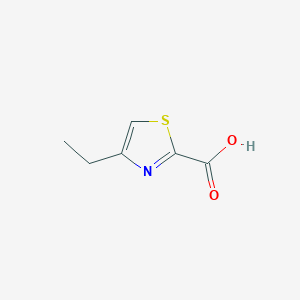

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICAGCEAUSFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181456-13-2 | |

| Record name | 4-ethyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-Ethylthiazole-2-carboxylic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethylthiazole-2-carboxylic Acid

Introduction

4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile scaffold and a key building block for the synthesis of more complex molecules, including novel pharmaceutical agents and specialized organic materials.[1] The thiazole ring is a common feature in many biologically active compounds, and the specific substitution pattern of a 4-ethyl group and a 2-carboxylic acid moiety provides distinct physicochemical properties that can be leveraged in drug design and molecular engineering.

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of a reliable synthetic pathway to 4-Ethylthiazole-2-carboxylic acid. It details the underlying chemical principles, offers step-by-step experimental protocols, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. The methodologies described herein are grounded in established chemical literature, emphasizing reproducibility and a deep understanding of the reaction mechanisms involved.

Part 1: A Rational Approach to Synthesis

The synthesis of 4-Ethylthiazole-2-carboxylic acid is most effectively achieved through a two-step sequence that combines a classic heterocycle formation reaction with a standard functional group transformation. This strategy is predicated on the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole core.[2][3][4]

Our chosen pathway involves:

-

Hantzsch Thiazole Synthesis: Formation of an ester precursor, ethyl 4-ethylthiazole-2-carboxylate, from the condensation of an α-haloketone (1-bromo-2-butanone) and a thioamide derivative (ethyl thiooxamate). This approach is favored due to the commercial availability of the starting materials and the typically clean, high-yielding nature of the cyclization.[2]

-

Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final 4-Ethylthiazole-2-carboxylic acid. This is a highly efficient and straightforward conversion.

This strategic choice to synthesize an ester intermediate circumvents potential complications and side reactions that could arise from carrying the free carboxylic acid group through the initial cyclization step.

Caption: A two-step workflow for the synthesis of 4-Ethylthiazole-2-carboxylic acid.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 2.1: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate (Intermediate)

This procedure is adapted from the general principles of the Hantzsch thiazole synthesis.[2][5] The reaction involves the condensation of 1-bromo-2-butanone with ethyl thiooxamate to form the thiazole ring.

Materials and Reagents:

-

1-Bromo-2-butanone (1.0 eq)

-

Ethyl thiooxamate (1.0 eq)

-

Absolute Ethanol (approx. 5-10 mL per mmol of ketone)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thiooxamate (1.0 eq) and absolute ethanol.

-

Stir the mixture at room temperature until the thiooxamate is fully dissolved.

-

Add 1-bromo-2-butanone (1.0 eq) to the solution dropwise over 5-10 minutes. The addition may be mildly exothermic.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-ethylthiazole-2-carboxylate.

-

Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure ester, typically as a pale yellow oil or low-melting solid.

Protocol 2.2: Synthesis of 4-Ethylthiazole-2-carboxylic Acid (Saponification)

This protocol describes the hydrolysis of the ester intermediate to the target carboxylic acid.

Materials and Reagents:

-

Ethyl 4-ethylthiazole-2-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5-2.0 eq)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Dichloromethane or Ethyl Acetate

Step-by-Step Procedure:

-

Dissolve the ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets (1.5-2.0 eq) to the solution and stir.

-

Heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with a small amount of dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath (0-5 °C).

-

Slowly acidify the aqueous solution by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove residual salts.

-

Dry the product under vacuum to yield 4-Ethylthiazole-2-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.

Part 3: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Ethylthiazole-2-carboxylic acid. A combination of spectroscopic methods provides a complete analytical profile.

Caption: Analytical workflow for the structural confirmation of the target compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of 4-Ethylthiazole-2-carboxylic acid.

| Analysis Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (broad s, 1H)~7.5 ppm (s, 1H)~2.8 ppm (q, J ≈ 7.5 Hz, 2H)~1.3 ppm (t, J ≈ 7.5 Hz, 3H) | Carboxylic acid proton (exchangeable with D₂O)[6]Thiazole ring proton at C5Methylene protons (-CH₂-) of the ethyl groupMethyl protons (-CH₃) of the ethyl group |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm~150 ppm~145 ppm~120 ppm~25 ppm~15 ppm | Carboxylic acid carbonyl carbon (C=O)[6]Thiazole ring carbon C4 (substituted)Thiazole ring carbon C2 (substituted)Thiazole ring carbon C5Methylene carbon (-CH₂-)Methyl carbon (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (very broad)1720-1680 cm⁻¹ (strong, sharp)1320-1210 cm⁻¹ (medium) | O-H stretch of the hydrogen-bonded carboxylic acid dimer[7][8]C=O stretch of the carboxylic acid[7]C-O stretch |

| Mass Spectrometry | Mass-to-Charge (m/z) | 157 ([M]⁺•)140112 | Molecular ion peak corresponding to C₆H₇NO₂SFragment from loss of a hydroxyl radical (•OH)Fragment from loss of the carboxyl group (•COOH)[9][10] |

| Melting Point | Temperature (°C) | To be determined experimentally | A sharp melting point range indicates high purity. |

Conclusion

This guide outlines a logical and robust two-step synthetic route for the preparation of 4-Ethylthiazole-2-carboxylic acid, beginning with the Hantzsch synthesis of an ester intermediate followed by saponification. This method offers high yields and relies on readily accessible starting materials. The comprehensive characterization plan, employing NMR, IR, and mass spectrometry, provides a clear framework for unequivocally confirming the structure and ensuring the purity of the final product. This foundational knowledge is critical for scientists who intend to use this valuable heterocyclic building block in further research and development endeavors.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

- Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

KUEY. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

-

Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

PubChem. 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. CID 203631. Available from: [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

- Google Patents. 2-aminothiazole-4-ethyl formate preparation method. CN104163802A.

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

-

Chem-Impex. 2-Methylthiazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available from: [Link]

- Google Patents. Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A.

-

PubChem. 2-Aminothiazole-4-carboxylic acid. CID 1501882. Available from: [Link]

-

PubMed. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. CID 73216. Available from: [Link]

-

ResearchGate. Study of the composition of carboxylic compounds using ir spectroscopy. Available from: [Link]

-

National Institutes of Health. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Available from: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. CID 343747. Available from: [Link]

-

ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

-

SpectraBase. 2-acetamido-4-thiazolecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ChemBK. 4-Methyl-2-thiazolecarboxylic acid ethyl ester. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Spectroscopic Profile of 4-Ethylthiazole-2-carboxylic acid: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature

4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with an ethyl group and a carboxylic acid, presents a unique combination of functionalities that can be exploited for designing novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this characterization.

This guide offers an in-depth analysis of the expected spectroscopic data for 4-Ethylthiazole-2-carboxylic acid. In the absence of a complete set of publicly available experimental spectra for this specific molecule (CAS No. 1181456-13-2), this document synthesizes predictive data based on established spectroscopic principles and data from closely related chemical analogs. The objective is to provide researchers with a robust framework for identifying and characterizing this compound, explaining the causal links between its molecular structure and its spectral output.

Molecular Structure and Spectroscopic Correlation

The foundation of spectral interpretation lies in understanding the molecule's structure. Each unique atom or functional group within 4-Ethylthiazole-2-carboxylic acid will generate a distinct signal or pattern in its respective spectrum.

Caption: Numbering scheme for 4-Ethylthiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a detailed structural map can be assembled.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| COOH | ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic Acid H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is solvent and concentration-dependent[1][2]. |

| H-5 | ~8.1 - 8.3 | Singlet | 1H | Thiazole Ring H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It appears as a singlet as there are no adjacent protons to couple with. |

| -CH₂- | ~2.8 - 3.0 | Quartet | 2H | Ethyl CH₂ | This methylene group is adjacent to the aromatic thiazole ring, causing a downfield shift. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule). |

| -CH₃ | ~1.2 - 1.4 | Triplet | 3H | Ethyl CH₃ | The terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two neighboring protons of the methylene group. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~162 - 165 | C2-COOH (C6) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. In heterocyclic systems, this can be slightly upfield compared to simple aliphatic acids[1][3][4]. |

| C-2 | ~168 - 172 | Thiazole C2 | The carbon atom attached to two heteroatoms (N and S) and the carboxylic acid group is expected to be highly deshielded. |

| C-4 | ~155 - 158 | Thiazole C4 | The carbon atom of the C=N bond, also attached to the ethyl group, will be significantly downfield. |

| C-5 | ~125 - 128 | Thiazole C5 | The protonated carbon of the thiazole ring appears in the aromatic/heteroaromatic region. |

| -CH₂- | ~22 - 25 | Ethyl CH₂ (C7) | The methylene carbon is in a typical aliphatic region, slightly deshielded by the attached thiazole ring. |

| -CH₃ | ~13 - 15 | Ethyl CH₃ (C8) | The terminal methyl carbon is found in the typical upfield aliphatic region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylthiazole-2-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic proton, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.5 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate Fourier transform and phase correction. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts and multiplicity.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For 4-Ethylthiazole-2-carboxylic acid, the key signatures will be from the carboxylic acid and the thiazole ring.

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid | The O-H stretch in carboxylic acids is exceptionally broad due to strong intermolecular hydrogen bonding, often appearing as a wide envelope underlying the C-H stretches[5][6][7]. |

| 2970-2985 | Medium | C-H Stretch (sp³) | Ethyl Group | Asymmetric and symmetric stretching of the methyl and methylene groups. |

| ~3100 | Weak-Medium | C-H Stretch (sp²) | Thiazole C-H | Stretching of the C-H bond on the aromatic thiazole ring. |

| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carbonyl stretch is a very intense and characteristic absorption. Its position indicates a conjugated carboxylic acid[4][8]. |

| ~1600 & ~1470 | Medium-Weak | C=N & C=C Stretch | Thiazole Ring | Ring stretching vibrations characteristic of the thiazole heterocycle. |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group[5]. |

| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid | Out-of-plane bending of the O-H group, often broad due to hydrogen bonding. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the crystalline 4-Ethylthiazole-2-carboxylic acid with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum to display absorbance or transmittance versus wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. By bombarding the molecule with electrons (Electron Ionization - EI), a molecular ion is formed, which then breaks down into smaller, characteristic charged fragments.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment | Fragmentation Pathway |

| 157 | Moderate | [M]⁺ | Molecular Ion |

| 140 | Low | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 112 | High (Base Peak) | [M - COOH]⁺ | Loss of the entire carboxyl group via alpha-cleavage, a very common and favorable fragmentation for carboxylic acids, resulting in a stable thiazole cation[9]. |

| 84 | Moderate | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group of the m/z 112 fragment. |

Causality in Fragmentation

The fragmentation of the molecular ion is not random; it follows pathways that lead to the most stable resulting cations and neutral radicals. For 4-Ethylthiazole-2-carboxylic acid, the most favorable cleavage is the loss of the carboxyl radical (•COOH). This is because the resulting positive charge can be stabilized by the aromatic thiazole ring system. This pathway is often so dominant that the fragment at m/z 112 is predicted to be the base peak (the most abundant ion) in the spectrum[9][10].

Caption: Predicted EI-MS fragmentation workflow for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose logical fragmentation pathways to confirm the structure. The difference in m/z values between peaks corresponds to the mass of the neutral fragments lost.

Conclusion

The structural elucidation of 4-Ethylthiazole-2-carboxylic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and thiazole functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The predicted data and protocols outlined in this guide serve as a comprehensive reference for researchers, enabling confident identification and characterization of this important heterocyclic compound in a drug discovery and development setting.

References

-

University of California, Davis. "IR Spectroscopy Tutorial: Carboxylic Acids." Available at: [Link]

-

Columbia University. "Table of Characteristic IR Absorptions." Available at: [Link]

- Haroon, M., et al. (2018). "Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies." Journal of Molecular Structure, 1167, 154–160.

-

University of Wisconsin-Madison. "Infrared Spectroscopy." Available at: [Link]

-

Oregon State University. "13C NMR Chemical Shifts." Available at: [Link]

-

NMRDB.org. "Predict 13C carbon NMR spectra." Available at: [Link]

-

Clark, J. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide. Available at: [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta, 71(14), 3534-3546.

-

OpenStax. (2023). "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Available at: [Link]

-

University of Florida. "CHAPTER 2 Fragmentation and Interpretation of Spectra." Available at: [Link]

-

LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

Swansea University. "Mass Spec 3e Carboxylic Acids." YouTube. Available at: [Link]

-

University of California, Los Angeles. "Mass Spectrometry: Fragmentation." Available at: [Link]

-

Chemsrc. "4-Acetyl-thiazole-2-carboxylic acid ethyl ester." Available at: [Link]

-

ChemBK. "4-Methyl-2-thiazolecarboxylic acid ethyl ester." Available at: [Link]

-

Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Available at: [Link]

-

LibreTexts Chemistry. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

-

ResearchGate. "Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives." Available at: [Link]

-

National Center for Biotechnology Information. "Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate." PubMed Central. Available at: [Link]

- Sharma, P. K. "13C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry.

-

LibreTexts Chemistry. "Interpreting C-13 NMR Spectra." Available at: [Link]

-

ResearchGate. "Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities." Available at: [Link]

-

SpectraBase. "4-amino-2-(methylthio)-5-thiazolecarboxylic acid, ethyl ester." Available at: [Link]

-

National Center for Biotechnology Information. "2-Aminothiazole-4-carboxylic acid." PubChem. Available at: [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. echemi.com [echemi.com]

- 8. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Physicochemical Properties of 4-Ethylthiazole-2-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Ethylthiazole-2-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The thiazole ring is a key structural motif in numerous pharmaceuticals, and understanding the properties of its derivatives is paramount for modern drug design.[1][2] This document details the compound's acidity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Furthermore, this guide presents standardized, step-by-step protocols for the experimental determination of these properties, ensuring methodological rigor and reproducibility. The synthesis of this information is intended to equip researchers with the foundational knowledge required to effectively utilize 4-Ethylthiazole-2-carboxylic acid in drug discovery and development programs.

Introduction to 4-Ethylthiazole-2-carboxylic acid

4-Ethylthiazole-2-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1][2] Thiazole derivatives are integral components of drugs developed for conditions ranging from allergies and inflammation to bacterial infections and cancer.[1][6][7] The specific placement of an ethyl group at the 4-position and a carboxylic acid at the 2-position creates a unique molecule with distinct physicochemical characteristics that dictate its behavior in biological systems.

The carboxylic acid moiety imparts acidic properties and provides a handle for ionization, which is crucial for solubility and interactions with biological targets. The ethyl group contributes to the molecule's lipophilicity, influencing its ability to cross cellular membranes. The interplay between these functional groups defines the compound's overall ADME profile, making a thorough characterization of its properties an essential first step in any drug development cascade.[5][8]

Core Physicochemical Profile

The fundamental properties of 4-Ethylthiazole-2-carboxylic acid are summarized below. These values, particularly pKa and LogP, are critical inputs for predictive ADME models and for guiding the design of formulation and delivery strategies.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Molecular Formula | C6H7NO2S | Defines the elemental composition. |

| Molecular Weight | 157.19 g/mol | Influences diffusion rates and membrane transport. |

| pKa (Predicted) | ~2.5 - 3.5 | Governs the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding.[4] |

| LogP (Predicted) | ~1.5 - 2.0 | Measures lipophilicity, a key factor in membrane permeability and metabolic stability.[9] |

| Aqueous Solubility | pH-dependent | Critical for bioavailability and formulation; higher solubility is generally observed for the ionized form.[5][8] |

Note: Experimental values for pKa and LogP can vary based on the specific conditions used for measurement. The values presented are typical predictions for a molecule of this structure.

In-Depth Analysis of Key Parameters for Drug Development

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a drug candidate.[3] It defines the pH at which the compound exists in a 50:50 ratio of its ionized (conjugate base) and non-ionized (acid) forms.[4] For 4-Ethylthiazole-2-carboxylic acid, the carboxylic acid group is the primary ionizable center.

Causality & Significance: A drug's ionization state profoundly impacts its ADME properties.[4]

-

Absorption: The non-ionized form is generally more lipophilic and can more readily cross the lipid bilayers of the gut wall.[4] Given its predicted pKa, 4-Ethylthiazole-2-carboxylic acid will be predominantly ionized in the neutral pH of the intestines, which may limit passive diffusion.

-

Solubility: The ionized form (carboxylate) is significantly more soluble in aqueous environments like blood plasma and cytosol.[5]

-

Distribution & Target Binding: The charge of the molecule influences its distribution into tissues and its ability to bind to the active site of a target protein, which often involves ionic interactions.

The relationship between pH, pKa, and the ionization state is a fundamental concept for predicting a drug's behavior in different physiological compartments.

Caption: Ionization state of a carboxylic acid as a function of pH relative to its pKa.

Lipophilicity and Permeability (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3] LogP is the logarithm of this ratio and serves as the standard measure of lipophilicity ("fat-loving" character).

Causality & Significance: LogP is a key predictor of a drug's ability to cross biological membranes.

-

High LogP (>3.0): Compounds may have high membrane permeability but often suffer from poor aqueous solubility, rapid metabolism, and non-specific binding.

-

Low LogP (<1.0): Compounds tend to have good aqueous solubility but may struggle to cross cell membranes, leading to poor absorption.

-

Optimal Range: For many orally administered drugs, a balanced LogP (often cited as 1.0-3.0) is desirable for achieving both sufficient solubility and membrane permeability.[9]

The predicted LogP of ~1.5-2.0 for 4-Ethylthiazole-2-carboxylic acid places it in a favorable range, suggesting a good balance between solubility and permeability, although this is highly dependent on the ionization state. It is important to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH, accounting for both ionized and non-ionized species.[3][10]

Standardized Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining pKa and LogP.

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[13] The pKa is found at the midpoint of the buffer region on the resulting titration curve.[14]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14] Prepare standardized titrant solutions (0.1 M NaOH for an acidic analyte) and a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]

-

Sample Preparation: Accurately weigh and dissolve the 4-Ethylthiazole-2-carboxylic acid in deionized water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[13][14] Add the background electrolyte.

-

Inerting: Purge the sample solution with an inert gas like nitrogen for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[13][14]

-

Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample vessel. Begin stirring gently. Add the standardized NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[14]

Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimentally determining LogP due to its directness and accuracy when performed correctly.[10][15]

Step-by-Step Methodology:

-

Phase Saturation: Prepare a biphasic system by mixing equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[10][16] Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 4-Ethylthiazole-2-carboxylic acid in the pre-saturated aqueous phase (PBS) at a known concentration (e.g., 10 mM).[10][16]

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol phase and a precise volume of the drug-containing aqueous phase.

-

Equilibration: Shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[17]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Conclusion

The physicochemical properties of 4-Ethylthiazole-2-carboxylic acid, particularly its pKa and LogP, establish it as a molecule with a promising profile for drug development. Its acidic nature, governed by the carboxylic acid group, ensures pH-dependent solubility, which can be leveraged in formulation design. Its predicted lipophilicity falls within a range often associated with favorable ADME characteristics. The experimental protocols provided herein offer a robust framework for researchers to validate these predicted values and gain a deeper, more accurate understanding of this compound's behavior. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, optimizing lead compounds, and ultimately accelerating the journey from discovery to clinical application.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link]

-

Protheragen. LogP/LogD/Pka Analysis. Available from: [Link]

-

Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Subirats, X., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Pion. What is pKa and how is it used in drug development?. (2023-12-13). Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]

-

Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024-01-06). Available from: [Link]

-

Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023-05-12). Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

Chemsrc. CAS#:68158-15-6 | 4-Acetyl-thiazole-2-carboxylic acid ethyl ester. (2025-08-20). Available from: [Link]

-

PubChem. 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. Available from: [Link]

-

ChemBK. 4-Methyl-2-thiazolecarboxylic acid ethyl ester. (2024-04-09). Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

-

NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]

-

PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). Available from: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

-

PubChem. 2-Acetylthiazole-4-carboxylic acid. Available from: [Link]

-

PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Available from: [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025-08-07). Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. chemaxon.com [chemaxon.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

The Pharmacological Potential of 4-Ethylthiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the biological activities associated with the thiazole-2-carboxylic acid framework, with a specific focus on the potential of 4-Ethylthiazole-2-carboxylic acid. While direct experimental data on this specific analog is limited, this document synthesizes the vast body of research on related thiazole derivatives to project its pharmacological profile. We will delve into established synthesis protocols, prevalent biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and the underlying mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of novel thiazole-based compounds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and the ability to act as a bioisostere for other functional groups. These characteristics have led to the incorporation of the thiazole moiety into a wide array of drugs with diverse therapeutic applications.[1][2] Vitamin B1 (thiamine) is a classic example of a naturally occurring and essential thiazole-containing compound. In the realm of synthetic drugs, thiazole derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive effects.[1][3] The carboxylic acid functional group at the 2-position of the thiazole ring provides a critical handle for molecular interactions, often serving as a key binding motif for biological targets.

Synthesis of 4-Substituted Thiazole-2-carboxylic Acids

The synthesis of thiazole-2-carboxylic acid derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-substituted thiazole-2-carboxylic acid, the general approach involves the cyclization of a thiooxamate with an appropriate α-bromoketone.[2]

General Synthetic Protocol:

A common route to synthesize the ethyl ester of a 4-substituted thiazole-2-carboxylic acid involves the following steps:

-

Formation of α-bromoketone: The starting ketone (e.g., 1-bromobutan-2-one for a 4-ethyl substituent) is either commercially available or can be synthesized by the bromination of the corresponding ketone.

-

Cyclization with Ethyl Thiooxamate: The α-bromoketone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol, often under reflux conditions, to yield the ethyl 4-alkylthiazole-2-carboxylate.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically using a base like lithium hydroxide in a mixture of methanol and water, to afford the desired 4-alkylthiazole-2-carboxylic acid.[2]

Figure 1: General synthetic workflow for 4-Ethylthiazole-2-carboxylic acid.

Anticipated Biological Activities of 4-Ethylthiazole-2-carboxylic Acid

Based on extensive research into the biological activities of various thiazole-2-carboxylic acid derivatives, 4-Ethylthiazole-2-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections detail these potential activities, supported by findings from studies on structurally similar compounds.

Anticancer Activity

Thiazole derivatives are a prominent class of compounds investigated for their anticancer properties.[1][2][3][4][5] The thiazole ring can be found in several clinically used anticancer agents. The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key cellular processes required for tumor growth.

-

Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death in cancer cells. For instance, novel 4-methylthiazole-5-carboxylic acid derivatives have demonstrated potent activity against breast adenocarcinoma cell lines (MDA-MB-231).[5] It is plausible that 4-Ethylthiazole-2-carboxylic acid could trigger apoptotic pathways through the modulation of key regulatory proteins.

-

Inhibition of Tubulin Polymerization: Some 4-substituted methoxybenzoyl-aryl-thiazoles have been found to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[4] This mechanism is characteristic of several successful anticancer drugs.

-

Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors. Derivatives of thiazole/thiadiazole carboxamides have been evaluated as potential c-Met kinase inhibitors for cancer treatment.[2]

A standard method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231, HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4-Ethylthiazole-2-carboxylic acid and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[1][3][6] The structural diversity of thiazole derivatives allows for the fine-tuning of their activity against a broad spectrum of pathogens.

Studies on various 2-aminothiazole derivatives have shown that substitutions on the thiazole ring and the nature of the side chains significantly influence their antimicrobial potency.[1] For example, a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives exhibited significant antimicrobial effects, particularly against Gram-positive bacteria.[6] The ethyl group at the 4-position of the thiazole ring in the target compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare two-fold serial dilutions of 4-Ethylthiazole-2-carboxylic acid in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Thiazole derivatives have been investigated for their potential to mitigate these processes.[1][3]

-

Antioxidant Effects: Some thiazolidine-4-carboxylic acid derivatives have been shown to act as antioxidants.[7] L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been demonstrated to reduce oxidative stress.[8][9][10] The sulfur atom in the thiazole ring can participate in redox reactions, potentially contributing to the antioxidant capacity of these compounds.

-

Anti-inflammatory Action: The anti-inflammatory effects of thiazole derivatives may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Figure 2: Hypothesized mechanism of anti-inflammatory and antioxidant action.

Quantitative Data Summary

While specific data for 4-Ethylthiazole-2-carboxylic acid is not available, the following table summarizes the reported activities of structurally related thiazole derivatives to provide a comparative context.

| Compound Class | Biological Activity | Model System | Reported IC50/MIC | Reference |

| 4-Methylthiazole-5-carboxylic acid derivatives | Anticancer | MDA-MB-231 breast cancer cells | Good activity (specific IC50s not provided) | [5] |

| 2-Arylthiazolidine-4-carboxylic acid amides | Anticancer | Melanoma and prostate cancer cells | Low micromolar range | [11] |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Anticancer | Melanoma and prostate cancer cells | Low nanomolar range | [4] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Antimicrobial | Gram-positive bacteria | 1.95–15.62 µg/mL | [6] |

Conclusion and Future Directions

The thiazole-2-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Based on the extensive body of literature on its derivatives, it is reasonable to hypothesize that 4-Ethylthiazole-2-carboxylic acid possesses a spectrum of biological activities, most notably in the areas of oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the synthesis and direct biological evaluation of 4-Ethylthiazole-2-carboxylic acid to validate these predictions. In-depth mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. Furthermore, structure-activity relationship (SAR) studies involving modifications of the ethyl group at the 4-position and derivatization of the carboxylic acid at the 2-position could lead to the discovery of even more potent and selective drug candidates. The insights provided in this guide aim to catalyze further investigation into this promising area of medicinal chemistry.

References

- Li, W., et al. (2009).

- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.

- Request PDF. (2021).

- Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5644.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(12), 1531-1546.

- PubMed. (2007).

- Lee, K. S., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290.

- Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4580-4585.

- Li, W., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495.

- Request PDF. (2024).

- Breborowicz, A., et al. (2005). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products.

- Zablotskii, V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(11), 2959.

- Kim, D. H., et al. (2007). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.

- Al-Ostath, A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1282, 135198.

- Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid.

- PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.

- Nagasawa, H. T., et al. (1984).

- PubChem. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Ethylthiazole-2-carboxylic acid mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethylthiazole-2-carboxylic Acid

Preamble: Charting a Course into Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of 4-Ethylthiazole-2-carboxylic acid. It is critical to establish at the outset that, as of the current date, the specific molecular mechanism of this compound is not yet elucidated in publicly available literature. This, however, presents not a barrier, but an opportunity. This document is therefore structured not as a retrospective summary, but as a prospective roadmap—a strategic and methodological guide for the rigorous elucidation of its biological function.

We will leverage the known activities of structurally related thiazole-2-carboxylic acid derivatives to build a landscape of probable mechanisms. From this foundation, we will construct a series of testable hypotheses and detail the experimental workflows required to systematically investigate them. This guide is designed to be a self-validating system, where each phase of discovery informs the next, ensuring a logical and scientifically sound investigation.

The Thiazole-2-Carboxylic Acid Scaffold: A Landscape of Diverse Bioactivity

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide array of biological targets. Understanding this landscape is paramount to forming rational hypotheses for 4-Ethylthiazole-2-carboxylic acid.

| Derivative Class | Demonstrated Mechanism of Action | Therapeutic Area | Reference(s) |

| 4-Substituted Aryl-Thiazoles | Inhibition of tubulin polymerization | Oncology | [1] |

| 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic agents, potential GPCR signaling inhibition | Oncology | [1][2] |

| L-2-oxothiazolidine-4-carboxylic acid (OTC) | Cysteine prodrug, antioxidant (Nrf2 activation), anti-inflammatory (NF-κB modulation) | Inflammation, Fibrosis | [3][4][5][6] |

| 2-Aminothiazole-4-carboxylic acids | Broad-spectrum inhibition of metallo-β-lactamases (MBLs) | Infectious Disease | [7] |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Inhibition of metallo-β-lactamases (MBLs) | Infectious Disease | [8][9] |

| (4R)-thiazolidine carboxylic acid analogues | Urease inhibition | Infectious Disease | |

| Substituted benzylidenehydrazinyl-methylthiazole-carboxylates | Dual inhibition of 15-lipoxygenase & carbonic anhydrase II | Inflammation, Oncology | [10] |

| 4-Phenyl-1,3-thiazole-2-carboxylic acid | Potential anti-inflammatory and analgesic agent | Inflammation | [11] |

This diverse range of activities suggests that the seemingly subtle modification of an ethyl group at the 4-position could direct the molecule toward any of these, or potentially novel, biological targets.

A Phased Experimental Framework for Mechanism of Action (MoA) Elucidation

We propose a multi-phase, hypothesis-driven approach to systematically uncover the MoA of 4-Ethylthiazole-2-carboxylic acid. This workflow is designed to move from broad, unbiased screening to specific, validated target interactions.

Caption: General principle of an enzyme inhibition assay.

Phase 3: Cellular Pathway Analysis

Connecting the validated molecular target to a cellular outcome is the final and most critical phase. This involves investigating the downstream signaling pathways affected by the compound.

A. NF-κB and Nrf2 Pathway Activation Assays

Given that related thiazolidine derivatives modulate these key inflammation and oxidative stress pathways, it is logical to investigate them. [12][13][14][15] Experimental Protocol: NF-κB Activation Western Blot Analysis

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an NF-κB activator (e.g., LPS). Treat cells with varying concentrations of 4-Ethylthiazole-2-carboxylic acid for a specified time.

-

Fractionation: Prepare nuclear and cytoplasmic extracts from the cell pellets.

-

Western Blotting: Separate proteins from both fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against key pathway proteins: p-IκBα (cytoplasmic fraction) and the p65 subunit of NF-κB (nuclear fraction). Use loading controls like β-actin (cytoplasm) and Lamin B1 (nucleus).

-

Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A decrease in cytoplasmic p-IκBα and a decrease in nuclear p65 in compound-treated cells would indicate inhibition of the NF-κB pathway.

B. Nrf2 Pathway Activation Reporter Assay [10][16][17][18][19]

-

Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the binding site for Nrf2 (e.g., HepG2-ARE).

-

Treatment: Plate the cells in a 96-well plate and treat with 4-Ethylthiazole-2-carboxylic acid at various concentrations. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Analysis: An increase in luminescence in compound-treated cells indicates activation of the Nrf2/ARE pathway.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The elucidation of a novel compound's mechanism of action is a meticulous process of hypothesis generation, rigorous testing, and data integration. By following the phased approach outlined in this guide—from unbiased target discovery with CETSA, through in vitro validation with specific enzymatic and binding assays, to cellular pathway analysis—researchers can systematically deconstruct the biological activity of 4-Ethylthiazole-2-carboxylic acid. The ultimate goal is to build a coherent and evidence-based narrative that connects the binding of this molecule to a specific target, the modulation of that target's function, and the resulting downstream cellular and physiological effects. This roadmap provides the framework to turn an unknown entity into a well-characterized pharmacological tool.

References

-

Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. PubMed. [Link]

-

Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. [Link]

-

Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

-

2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. PubMed. [Link]

-

Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. [Link]

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

-

Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats. PubMed. [Link]

-

Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. [Link]

-

Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Oxford Academic. [Link]

-

Convenient Test for Screening Metallo-β-Lactamase-Producing Gram-Negative Bacteria by Using Thiol Compounds. National Institutes of Health. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]

-

L-2-oxothiazolidine-4-carboxylic Acid Attenuates Oxidative Stress and Inflammation in Retinal Pigment Epithelium. PubMed. [Link]

-

The target landscape of clinical kinase drugs. Science. [Link]

-

Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer. [Link]

-

4.5. Tubulin Polymerization Assay. Bio-protocol. [Link]

-

4.5.1. Urease Enzyme Inhibition Assay. Bio-protocol. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

-

Assay Platform for Clinically Relevant Metallo-β-lactamases. National Institutes of Health. [Link]

-

Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Center for Biotechnology Information. [Link]

-

Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. National Institutes of Health. [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

-

Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. [Link]

-

Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. [Link]

-

Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. ACS Publications. [Link]

-

Cellular thermal shift assay. Wikipedia. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]

-

Computational Models of the NF-KB Signalling Pathway. ResearchGate. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. [Link]

-

Enzyme assay techniques and protocols. ResearchGate. [Link]

-

Charting the NF-kB Pathway Interactome Map. PLOS ONE. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. National Institutes of Health. [Link]

-

Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

-

NF-κB Signaling Pathway. Boster Biological Technology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.plos.org [journals.plos.org]

- 14. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 17. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]

- 18. raybiotech.com [raybiotech.com]

- 19. caymanchem.com [caymanchem.com]

The Emergence of a Versatile Scaffold: A Technical History of 4-Ethylthiazole-2-carboxylic Acid

For Immediate Release

[CITY, STATE] – [Date] – Within the intricate tapestry of heterocyclic chemistry, the thiazole ring stands as a cornerstone, underpinning the structure of numerous biologically active molecules and pharmaceuticals. This in-depth technical guide delves into the discovery and history of a specific, yet significant, member of this family: 4-Ethylthiazole-2-carboxylic acid. While its initial discovery is not marked by a singular, celebrated event, its emergence is intrinsically linked to the broader exploration of thiazole chemistry, a field rich with innovation and therapeutic breakthroughs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the scientific journey of this versatile scaffold.

The Genesis of Thiazole Synthesis: Laying the Foundation

The story of 4-Ethylthiazole-2-carboxylic acid begins not with its own synthesis, but with the pioneering work on the thiazole nucleus itself. The late 19th century witnessed the birth of modern heterocyclic chemistry, with Arthur Hantzsch's landmark synthesis of thiazoles in 1887. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a robust and versatile method for constructing the thiazole ring and opened the door for the systematic exploration of its derivatives.[1] While not directly yielding our target compound, the Hantzsch synthesis established the fundamental principles that would govern the creation of a vast array of substituted thiazoles for decades to come.

Piecing Together the Puzzle: Early Synthetic Approaches to Thiazole Carboxylic Acids

While a definitive first synthesis of 4-Ethylthiazole-2-carboxylic acid remains to be pinpointed in early literature, its conceptualization and eventual synthesis can be understood as a logical progression in the field. Early efforts focused on the synthesis of various thiazole carboxylic acids, recognizing their potential as key intermediates for further chemical elaboration. A notable patent from 1966 outlines general processes for preparing thiazole carboxylic acids, highlighting the growing interest in this class of compounds for various applications, including as intermediates for anthelmintic agents.[2]

The synthesis of related structures, such as ethyl 2-amino-1,3-thiazole-4-carboxylate, has been well-documented, often employing variations of the Hantzsch synthesis.[3] These methodologies provided the chemical grammar for accessing diverse substitution patterns on the thiazole ring. The introduction of an ethyl group at the 4-position and a carboxylic acid at the 2-position would have been a natural extension of these established synthetic strategies.

A plausible and historically relevant synthetic route to 4-Ethylthiazole-2-carboxylic acid or its esters would involve the Hantzsch thiazole synthesis. The conceptual workflow is outlined below:

Figure 1: Conceptual workflow of the Hantzsch thiazole synthesis for preparing a substituted thiazole carboxylic acid.

Modern Synthetic Methodologies and Physicochemical Characterization